molecular formula C17H15NO2 B12911685 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde CAS No. 590348-92-8

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B12911685
CAS No.: 590348-92-8
M. Wt: 265.31 g/mol
InChI Key: RXIGTUZWKFVEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is a synthetically versatile indole derivative serving as a key intermediate in the development of novel bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in natural products and pharmaceuticals, and is known to exhibit a wide spectrum of biological activities . This compound is particularly valuable in antimicrobial research. Structurally similar indole-3-carbaldehyde derivatives have been utilized to synthesize novel hybrids with potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . For instance, 3-substituted indole-imidazole analogs have demonstrated significant anti-MRSA activity (MIC ≤ 0.25 µg/mL), highlighting the potential of this chemical class in addressing antibiotic resistance . Furthermore, the indole core is a fundamental building block in anticancer agent discovery. Indole alkaloids and their synthetic derivatives are widely investigated for their cytotoxic properties, with the scaffold serving as the basis for clinically used drugs and new compounds under research . The specific substitution pattern on this compound, featuring a 4-methoxyphenyl group at the 2-position, is a motif of high interest for optimizing interactions with biological targets and enhancing pharmacological profiles. Researchers can leverage this high-value intermediate to explore structure-activity relationships in various therapeutic areas, including the synthesis of complex heterocyclic systems for drug discovery programs.

Properties

CAS No.

590348-92-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C17H15NO2/c1-11-3-8-16-14(9-11)15(10-19)17(18-16)12-4-6-13(20-2)7-5-12/h3-10,18H,1-2H3

InChI Key

RXIGTUZWKFVEOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole core.

For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and 5-methyl-2-formylindole. The reaction conditions often involve acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and aldehyde groups may enhance the compound’s ability to form hydrogen bonds and other interactions with its target, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde include:

Compound Name Substituents (Position) Key Properties/Effects Reference
5d (from ) 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) Highest fluorescence intensity (λem ~480–495 nm), redshift due to resonance-donating groups [1]
5-Methyl-1H-indole-3-carbaldehyde 5-Methyl, no 2-position substituent N–H⋯O hydrogen bonding in crystal structure; lacks redshift due to absence of 4-methoxyphenyl [10]
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde 5-Pentyl (vs. 5-methyl) Increased lipophilicity; alkyl chain length impacts solubility and aggregation behavior [6]
4-Methoxyindole-3-carboxaldehyde 4-Methoxy (vs. 2-position) Reduced π-conjugation efficiency; lower fluorescence intensity compared to 2-substituted analogs [8]
Indomethacin 5-Methoxy, 2-methyl, 3-acetic acid Biologically active (anti-inflammatory); carboxylic acid group enables protein binding (vs. carbaldehyde reactivity) [7]

Photophysical Properties

  • Fluorescence and Substituent Effects : The presence of a 2-(4-methoxyphenyl) group in the target compound enhances π→π* transitions, leading to strong emission intensities (λem = 480–495 nm) and large Stokes shifts (~130–150 nm). Comparatively, analogs lacking this substituent (e.g., 5-methyl-1H-indole-3-carbaldehyde) exhibit weaker fluorescence due to reduced electron delocalization .
  • Positional Isomerism : Substitution at the 2-position (vs. 4-position) significantly impacts photophysical behavior. For example, compound 5d (2-(4-methoxyphenyl), 4-(4-fluorophenyl)) shows a 20% higher emission intensity than its 4-methoxy-substituted analog due to optimized resonance donation .

Crystallographic and Supramolecular Behavior

  • Hydrogen Bonding : The carbaldehyde group facilitates N–H⋯O hydrogen bonding in the crystal lattice, as seen in 5-methyl-1H-indole-3-carbaldehyde. However, the additional 4-methoxyphenyl group in the target compound introduces C–H⋯π interactions, enhancing layer formation in the solid state .

Research Findings and Implications

  • Structure-Activity Relationships : The 2-(4-methoxyphenyl) group is critical for optimizing fluorescence properties, making the target compound a candidate for optoelectronic applications. Conversely, alkyl chain elongation at the 5-position (e.g., pentyl) may improve membrane permeability in biological contexts .
  • Synthetic Utility: The carbaldehyde group’s versatility enables derivatization into heterocyclic frameworks (e.g., furanones), as shown in , highlighting its role as a building block in multicomponent reactions .
  • Contradictions : While emphasizes fluorescence enhancement via methoxyphenyl groups, suggests that 4-methoxy substitution (vs. 2-position) reduces conjugation efficiency, underscoring the importance of substituent placement .

Biological Activity

2-(4-Methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a methoxy group and an aldehyde functionality, suggest it may exhibit a range of pharmacological effects, particularly in cancer and infectious disease models. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NC_{17}H_{15}N, with a molecular weight of approximately 253.31 g/mol. The presence of the methoxy group at the para position of the phenyl ring and the aldehyde group at the indole's C-3 position are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds containing indole structures have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23110.0Induces apoptosis
5-bromo-1H-indole-3-carbaldehydeA549 (Lung)8.0Microtubule destabilization
Curcumin analogsMDA-MB-2315.0Caspase activation

The compound's ability to induce apoptosis has been linked to its interaction with caspases, which are crucial for programmed cell death. Additionally, molecular docking studies suggest that it can effectively bind to target proteins involved in cancer progression.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity Against MRSA

CompoundMIC (µg/mL)Activity Level
This compound16Moderate
Other indole derivatives<0.25Highly potent

The minimum inhibitory concentration (MIC) values indicate that while this compound shows moderate activity against MRSA, other derivatives may exhibit stronger effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The methoxy group enhances lipophilicity, facilitating better membrane penetration, while the aldehyde group may participate in key interactions with biological targets.

Key Findings on SAR:

  • Methoxy Substitution: Increases potency against cancer cells.
  • Aldehyde Functionality: Crucial for interaction with target enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Indole Derivatives : A comprehensive evaluation indicated that compounds similar to this compound demonstrated varying degrees of inhibition against different cancer cell lines, with some achieving IC50 values below 10 µM .
  • Antimicrobial Screening : Research highlighted the potential of indoles as antimicrobial agents, with specific focus on their efficacy against resistant strains like MRSA .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde?

The compound can be synthesized via:

  • Vilsmeier-Haack formylation : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the aldehyde group at the 3-position .
  • Nucleophilic substitution : Using 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives with 4-methoxyphenol under basic conditions (e.g., K₂CO₃) to introduce the 4-methoxyphenyl group .
  • Condensation reactions : Combining 3-formylindole intermediates with thiazolones or aminothiazoles in acetic acid under reflux to form conjugated systems .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.5–10.5 ppm) and aromatic substituents. Evidence from similar indole-carbaldehyde derivatives highlights distinct shifts for methoxy and methyl groups .
  • IR spectroscopy : Detection of the carbonyl stretch (C=O, ~1680–1720 cm⁻¹) and aldehyde C–H stretch (~2700–2900 cm⁻¹) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for derivatives with labile substituents .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Temperature control : Refluxing in acetic acid (for condensation) or DMF (for nucleophilic substitution) ensures complete reaction while avoiding decomposition .
  • Catalyst selection : Bases like K₂CO₃ improve nucleophilic substitution efficiency, while sodium acetate aids in stabilizing intermediates during cyclization .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Graph-set analysis : Utilize Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) between the aldehyde oxygen, indole N–H, and methoxy groups. This impacts supramolecular assembly and polymorphism .
  • Crystallographic software : Tools like PLATON or Mercury can visualize and quantify intermolecular interactions, aiding in the design of co-crystals or salts .

Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?

  • Anisotropic displacement : High torsional flexibility in the 4-methoxyphenyl group may require constrained refinement using SHELXL. Evidence from similar indole derivatives shows success with ISOR/DFIX commands to stabilize geometry .
  • Twinned data : For overlapping reflections, SHELXL’s twin-law refinement and WinGX’s integration tools improve data accuracy .

Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions not detected by X-ray diffraction.
  • checkCIF reports: Automated validation via the IUCr’s checkCIF tool flags symmetry mismatches or unusual bond lengths, prompting re-examination of data .

Q. What computational strategies model the compound’s electronic properties and reactivity?

  • DFT calculations : Software like Gaussian or ORCA can predict electrophilic/nucleophilic sites (e.g., aldehyde carbon) for reaction planning.
  • Molecular docking : Assess interactions with biological targets (e.g., kinases) using AutoDock Vina, leveraging the indole scaffold’s π-stacking potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Reaction scale : Small-scale syntheses (e.g., 0.1 mol in ) may suffer from inefficient heat transfer, reducing yields compared to optimized bulk reactions .
  • Purification methods : Recrystallization (DMF/acetic acid) vs. column chromatography can lead to variability in purity assessments .

Q. Why do crystallographic studies report differing space groups for structurally similar derivatives?

  • Solvent inclusion : Polar solvents (e.g., DMF) may template unique packing arrangements, altering symmetry.
  • Temperature effects : Data collected at 100 K vs. room temperature can stabilize distinct conformers, as seen in methoxy-substituted indoles .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Intermediate characterization : Validate each step via TLC and NMR before proceeding. For example, confirm the formation of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde prior to aryl substitution .
  • Standardized conditions : Adopt reflux times (3–5 h) and molar ratios (1:1.1 for aldehyde intermediates) as described in and .

Q. How can researchers troubleshoot failed crystallization attempts?

  • Solvent screening : Test binary mixtures (e.g., DMSO/water) to modulate solubility.
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation, as demonstrated in indole-carbaldehyde derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.